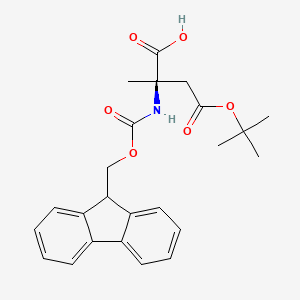

(R)-Fmoc-2-amino-2-methyl-succinic acid-4-tert-butyl ester

描述

(R)-Fmoc-2-amino-2-methyl-succinic acid-4-tert-butyl ester, also known as this compound, is a useful research compound. Its molecular formula is C24H27NO6 and its molecular weight is 425,47 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(R)-Fmoc-2-amino-2-methyl-succinic acid-4-tert-butyl ester, also known as Fmoc-α-Me-D-Asp(OtBu)-OH, is a compound with significant implications in the field of organic chemistry and peptide synthesis. This article explores its biological activity, synthesis, applications, and relevant research findings.

| Property | Value |

|---|---|

| Chemical Formula | CHN O |

| Molecular Weight | 425.48 g/mol |

| CAS Number | 1231709-26-4 |

| Appearance | White powder |

| Purity | Typically ≥ 95% |

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its use in peptide synthesis due to its stability and ease of removal under mild conditions.

Peptide Synthesis

This compound is primarily utilized in peptide synthesis as a building block. Its structure allows for the formation of peptides with specific stereochemistry, which is essential in the design of biologically active compounds. The Fmoc group provides a protective mechanism that enables selective reactions without interfering with other functional groups present in the peptide chain.

Research has demonstrated that compounds derived from this amino acid exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that certain peptides synthesized using (R)-Fmoc-2-amino-2-methyl-succinic acid exhibit antimicrobial properties against a range of bacteria and fungi.

- Enzyme Inhibition : Some derivatives have been investigated for their potential as enzyme inhibitors, particularly in therapeutic applications targeting specific pathways in disease processes.

Case Studies

- Caspase Inhibitors : A study highlighted the synthesis of peptidomimetic inhibitors targeting caspases, which are critical in apoptosis. The incorporation of (R)-Fmoc-2-amino-2-methyl-succinic acid into these inhibitors demonstrated enhanced binding affinity and specificity compared to non-modified peptides .

- Anticancer Agents : Research involving the modification of peptides with this compound has shown promising results in developing anticancer agents. The structural modifications allowed for better interaction with cancer cell receptors, leading to increased cytotoxicity against tumor cells .

Research Findings

Recent studies focus on the stability and efficacy of peptides synthesized with (R)-Fmoc-2-amino-2-methyl-succinic acid:

- Stability Evaluation : A comparative study assessed the stability of various peptide constructs containing this amino acid under different conditions. Results indicated that peptides maintained structural integrity over extended periods, making them suitable for therapeutic applications .

- Synthesis Protocols : Detailed methodologies for synthesizing peptides using (R)-Fmoc-2-amino-2-methyl-succinic acid have been published, showcasing its versatility and effectiveness in producing high-purity products essential for research and development .

科学研究应用

Peptide Synthesis

Role as a Protective Group

(R)-Fmoc-2-amino-2-methyl-succinic acid-4-tert-butyl ester serves primarily as a protective group in peptide synthesis. It allows selective modification of amino acids while preventing unwanted side reactions, thus facilitating the assembly of complex peptide structures. This property is crucial for synthesizing peptides with specific sequences and functionalities.

Case Study: Peptide Assembly

In a study on the synthesis of cyclic peptides, researchers utilized this compound to protect amino acid residues during the coupling process. The successful synthesis of these peptides demonstrated the compound's effectiveness in maintaining the integrity of sensitive functional groups during multi-step reactions .

Drug Development

Importance in Pharmaceutical Design

This compound plays a vital role in drug development, particularly in designing drug candidates that require precise amino acid configurations for optimal biological activity. The ability to modify peptide sequences using this compound enhances the potential for creating novel therapeutic agents.

Example: Peptidomimetics

Research has shown that derivatives of this compound are integrated into peptidomimetic structures aimed at inhibiting specific enzymes related to diseases such as rheumatoid arthritis. These compounds demonstrated improved stability and bioactivity compared to traditional peptides .

Bioconjugation

Enhancing Therapeutic Functionality

The compound is also employed in bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other molecules. This application is essential for developing targeted therapies and improving the efficacy of therapeutic agents.

Research Insight

In one study, this compound was used to conjugate drugs with antibodies, enhancing the specificity and effectiveness of cancer therapies. The conjugation process was optimized to ensure minimal loss of activity while maximizing targeting capabilities .

Protein Engineering

Development of Novel Proteins

this compound aids researchers in developing proteins with tailored properties suitable for various biotechnological applications. Its role as a building block allows for the design of proteins that can function under specific conditions or possess unique characteristics.

Case Study: Tailored Protein Properties

Researchers have successfully engineered proteins using this compound, resulting in improved stability and functionality in harsh environments, such as extreme pH levels or temperatures. These advancements are crucial for industrial applications where enzyme stability is paramount .

Analytical Chemistry

Studying Biological Systems

The compound is utilized in analytical chemistry to study complex biological systems, providing insights into molecular interactions and dynamics. Its ability to form stable complexes with various biomolecules makes it an invaluable tool for researchers.

Application Example: Molecular Interaction Studies

In molecular dynamics simulations, this compound was employed to investigate protein-ligand interactions, contributing to a better understanding of binding affinities and mechanisms involved in drug action .

Summary Table of Applications

| Application Area | Description/Use Case |

|---|---|

| Peptide Synthesis | Protective group for selective amino acid modification |

| Drug Development | Design of drug candidates with specific amino acid configurations |

| Bioconjugation | Attachment of biomolecules to enhance therapeutic functionality |

| Protein Engineering | Development of novel proteins with tailored properties |

| Analytical Chemistry | Insights into molecular interactions and dynamics |

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6/c1-23(2,3)31-20(26)13-24(4,21(27)28)25-22(29)30-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19H,13-14H2,1-4H3,(H,25,29)(H,27,28)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBMKQNEFSJOCS-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701124301 | |

| Record name | 4-(1,1-Dimethylethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701124301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231709-26-4 | |

| Record name | 4-(1,1-Dimethylethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1231709-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Dimethylethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701124301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。